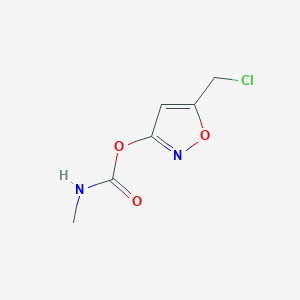

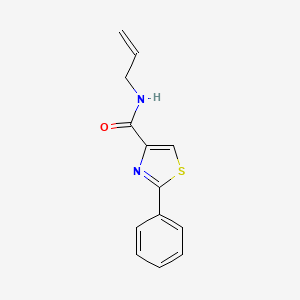

5-(chloromethyl)-3-isoxazolyl N-methylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(chloromethyl)-3-isoxazolyl N-methylcarbamate is a type of carbamate compound. Carbamates are a category of organic compounds with the general formula R2NC(O)OR, which are formally derived from carbamic acid (NH2COOH) . They include organic compounds obtained by replacing one or more of the hydrogen atoms by other organic functional groups .

Synthesis Analysis

Carbamates can be synthesized through a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . The method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis

The molecular structure of carbamates involves a carbonyl group (C=O) and an amine group (NH2) linked to the same carbon atom . The exact molecular structure of this compound would require more specific information or computational chemistry analysis.Chemical Reactions Analysis

Carbamates can undergo various chemical reactions. For instance, they can be formed from the reaction of ammonia with methyl chloroformate or dimethyl carbonate . They can also be formed via alcoholysis of carbamoyl chlorides .Physical And Chemical Properties Analysis

Carbamates, such as methyl carbamate, are typically colorless solids . They have a molar mass of 75 g/mol . The solubility of carbamates in water is 20 g/L . The exact physical and chemical properties of this compound would require more specific information or experimental data.Applications De Recherche Scientifique

Tautomerism and Basicity Studies

Isoxazoles, including derivatives similar to 5-(chloromethyl)-3-isoxazolyl N-methylcarbamate, have been studied for their tautomerism. Boulton and Katritzky (1961) investigated the tautomerism of heteroaromatic compounds with five-membered rings, highlighting the influence of substituents on tautomeric equilibria and basicity of isoxazoles (Boulton & Katritzky, 1961).

Antitumor Applications

Compounds structurally related to this compound have shown promise in antitumor applications. Stevens et al. (1984) synthesized a novel broad-spectrum antitumor agent, indicating the potential of isoxazole derivatives in cancer therapy (Stevens et al., 1984).

Chemical Synthesis and Functionalization

The reactivity of chloroglyoximes with aryl isocyanates to yield monocarbamates demonstrates the versatility of chloromethyl isoxazole derivatives in synthetic chemistry, as explored by Witek, Czekanski, and Kaczmarek (1990) (Witek et al., 1990). Similarly, Potkin et al. (2015) discussed the synthesis of functional isoxazole derivatives from (5-arylisoxazol-3-yl)chloromethanes, highlighting the chemical diversity achievable through nucleophilic substitutions (Potkin et al., 2015).

Drug Development and Bioactivation

The development of bioactive molecules featuring isoxazole rings has been a significant area of research. Bylund et al. (2012) reported on the bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles, which underscores the pharmacokinetic considerations in drug design involving isoxazole derivatives (Bylund et al., 2012).

Material Science and Drug Delivery

Isoxazole derivatives have also found applications in materials science, particularly in drug delivery systems. Sun et al. (2021) explored the dual functions of pH-sensitive cationic Zr-MOFs for drug loading and high-sensitivity fluorescence detection, indicating the potential of isoxazole-based compounds in enhancing drug delivery efficacy (Sun et al., 2021).

Mécanisme D'action

Target of Action

The primary targets of carbamate compounds, such as 5-(chloromethyl)-3-isoxazolyl N-methylcarbamate, are often enzymes in the nervous system, specifically acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve signal transmission by breaking down the neurotransmitter acetylcholine .

Mode of Action

Carbamates inhibit the activity of acetylcholinesterase, preventing the breakdown of acetylcholine . This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the postsynaptic neuron . The overstimulation can result in a range of effects, from twitching and tremors to paralysis and death, depending on the dose and the organism .

Biochemical Pathways

The inhibition of acetylcholinesterase by carbamates affects the cholinergic pathway, which is involved in many physiological processes, including muscle contraction, heart rate, memory, and learning . The overstimulation caused by the accumulation of acetylcholine can disrupt these processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of carbamates like this compound can vary. Carbamates are generally well absorbed by ingestion, inhalation, and dermal exposure . They are distributed throughout the body and are metabolized primarily in the liver . The metabolites are usually excreted in the urine .

Result of Action

The primary result of the action of this compound is the inhibition of acetylcholinesterase, leading to overstimulation of the nervous system . This can cause a range of symptoms, including salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (SLUDGE syndrome), as well as muscle weakness, breathing difficulties, and seizures .

Action Environment

The action, efficacy, and stability of carbamates can be influenced by various environmental factors. For example, certain soil types can enhance the degradation of carbamates, reducing their persistence in the environment . Temperature, humidity, and pH can also affect the stability and efficacy of these compounds . Furthermore, the presence of other chemicals can influence the toxicity of carbamates .

Orientations Futures

Analyse Biochimique

Biochemical Properties

They can interact with various enzymes, proteins, and other biomolecules, potentially influencing their function and activity

Cellular Effects

Studies on related N-methylcarbamate compounds suggest that they can influence various cellular processes . These compounds can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that N-methylcarbamates can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Studies on related N-methylcarbamate compounds suggest that their effects can change over time . These compounds can exhibit varying degrees of stability and degradation, and their long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 5-(chloromethyl)-3-isoxazolyl N-methylcarbamate can vary with different dosages in animal models . Studies on related N-methylcarbamate compounds have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways . It can interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that N-methylcarbamates can interact with various transporters or binding proteins, potentially influencing their localization or accumulation .

Subcellular Localization

Studies on related N-methylcarbamate compounds suggest that they can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

[5-(chloromethyl)-1,2-oxazol-3-yl] N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O3/c1-8-6(10)11-5-2-4(3-7)12-9-5/h2H,3H2,1H3,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYVZOKFXZYGSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=NOC(=C1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2923773.png)

![4-chloro-N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B2923785.png)

![2-chloro-N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2923786.png)

![N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B2923787.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)

![N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2923789.png)